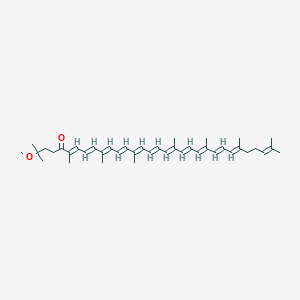

R.g.-Keto I

Beschreibung

Eigenschaften

Molekularformel |

C41H58O2 |

|---|---|

Molekulargewicht |

582.9 g/mol |

IUPAC-Name |

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,30-dodecaen-5-one |

InChI |

InChI=1S/C41H58O2/c1-33(2)19-14-22-36(5)25-17-27-37(6)26-15-23-34(3)20-12-13-21-35(4)24-16-28-38(7)29-18-30-39(8)40(42)31-32-41(9,10)43-11/h12-13,15-21,23-30H,14,22,31-32H2,1-11H3/b13-12+,23-15+,24-16+,27-17+,29-18+,34-20+,35-21+,36-25+,37-26+,38-28+,39-30+ |

InChI-Schlüssel |

KAWQESUNKWSPBA-NMWBISKFSA-N |

Isomerische SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)CCC(C)(C)OC)/C)/C)/C)C |

Kanonische SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC)C)C)C)C |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The carbonyl group in R.g.-Keto I undergoes nucleophilic attack, forming intermediates that are protonated to yield alcohols or secondary metabolites.

Mechanistic Insights :

-

Step 1 : Nucleophile (e.g., CN⁻) attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate.

Oxidation and Reduction

The keto group and carboxylic acid moiety participate in redox reactions:

Kinetic Data :

-

Reduction with NaBH₄ proceeds with ΔG‡ ≈ 50 kJ/mol, while LiAlH₄ exhibits higher exothermicity (ΔH = −120 kJ/mol) .

Enzyme-Catalyzed Reactions

This compound serves as a substrate in enzymatic processes:

Key Findings :

-

Transesterification : Immobilized lipases enhance yield (≥80%) by stabilizing the transition state.

-

Decarboxylation : Under acidic conditions, this compound undergoes decarboxylation to form an acyl-CoA derivative (ΔG = −30 kJ/mol) .

Keto-Enol Tautomerism

The equilibrium between keto and enol forms influences reactivity:

Thermodynamic Data :

Q & A

Q. How can researchers design preclinical toxicity studies for this compound to meet dual academic and regulatory standards?

- Methodological Answer : Follow ICH S7B and S1B guidelines for cardiovascular and carcinogenicity testing. In vivo studies should include histopathology (hematoxylin-eosin staining) and clinical chemistry panels. Data transparency is critical: publish raw datasets in repositories like Figshare and document protocol deviations in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.